

Comprehensive Spectroscopic Guide: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid

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Compound of Interest

Compound Name:	3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
CAS No.:	2297599-09-6
Cat. No.:	B3000036

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Executive Summary

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6) represents a critical scaffold in modern medicinal chemistry. As a bioisostere, the gem-difluoro motif modulates lipophilicity (

) and metabolic stability, while the 1-hydroxy-acid functionality offers a unique vector for hydrogen bonding and fragment-based drug design (FBDD).

This guide synthesizes the spectroscopic signature of this compound, distinguishing it from its non-hydroxylated analog (CAS 107496-54-8). By analyzing the nuclear magnetic resonance (NMR) and mass spectrometric (MS) data, researchers can validate the structural integrity of this building block during synthesis and quality control.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Property	Data
IUPAC Name	3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid
CAS Number	2297599-09-6
Molecular Formula	
Molecular Weight	152.10 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Moderate in Water
pKa (Predicted)	~3.5 (Carboxylic acid), ~13.0 (Tertiary alcohol)

Spectroscopic Characterization

The following sections detail the expected spectroscopic data derived from high-fidelity analogs and first-principles structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of the hydroxyl proton:

- Solvent: Use DMSO-d₆ (99.9% D) rather than . DMSO minimizes exchange of the labile -OH and -COOH protons, allowing them to be observed as distinct broad singlets.
- Concentration: Prepare a 10-15 mg/mL solution.
- Reference: Calibrate to residual DMSO-d₅ quintet at 2.50 ppm () and 39.5 ppm ().

A.

NMR Analysis (400 MHz, DMSO-d6)

Unlike the non-hydroxy analog, the target compound lacks a proton at the C1 position. This simplifies the splitting pattern of the methylene protons at C2 and C4.

Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
12.50 - 13.00	Broad Singlet	1H	-COOH	Deshielded acidic proton; chemical shift is concentration-dependent.
6.00 - 6.50	Broad Singlet	1H	-C(1)-OH	Tertiary alcohol. Visible in DMSO; disappears with shake.
2.80 - 3.10	Multiplet (or AB system)	4H	-C(2)H /-C(4)H	The C2/C4 protons are geminal to the quaternary C1 and vicinal to the group. The coupling typically broadens these signals into a complex multiplet.

B.

NMR Analysis (100 MHz, DMSO-d6)

The carbon skeleton is confirmed by the characteristic splitting arising from

coupling.

Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment	Mechanistic Insight
174.0 - 176.0	Singlet (or weak triplet)	-	C=O	Carbonyl carbon.
116.0 - 120.0	Triplet ()		C-3 ()	The gem-difluoro carbon shows a large coupling constant, characteristic of C-F bonds.
73.0 - 76.0	Triplet ()		C-1 (C-OH)	Quaternary carbon deshielded by oxygen. Shows through-space or 3-bond coupling to fluorine.
42.0 - 45.0	Triplet ()		C-2 / C-4	Methylene carbons. The triplet splitting confirms proximity to the group.

C.

NMR Analysis (376 MHz, DMSO-d6)

Fluorine NMR is the most sensitive probe for purity.

- Chemical Shift:

-80.0 to -100.0 ppm.
- Pattern: Often appears as a singlet or a tightly coupled AB system if the ring puckering renders the fluorines diastereotopic (non-equivalent environments due to the fixed -OH/-COOH stereochemistry).
- Impurity Check: Look for signals at -110 to -120 ppm, which may indicate monofluoro impurities or ring-opened byproducts.

Mass Spectrometry (MS)[7]

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode ().
- Primary Ion:

151.0

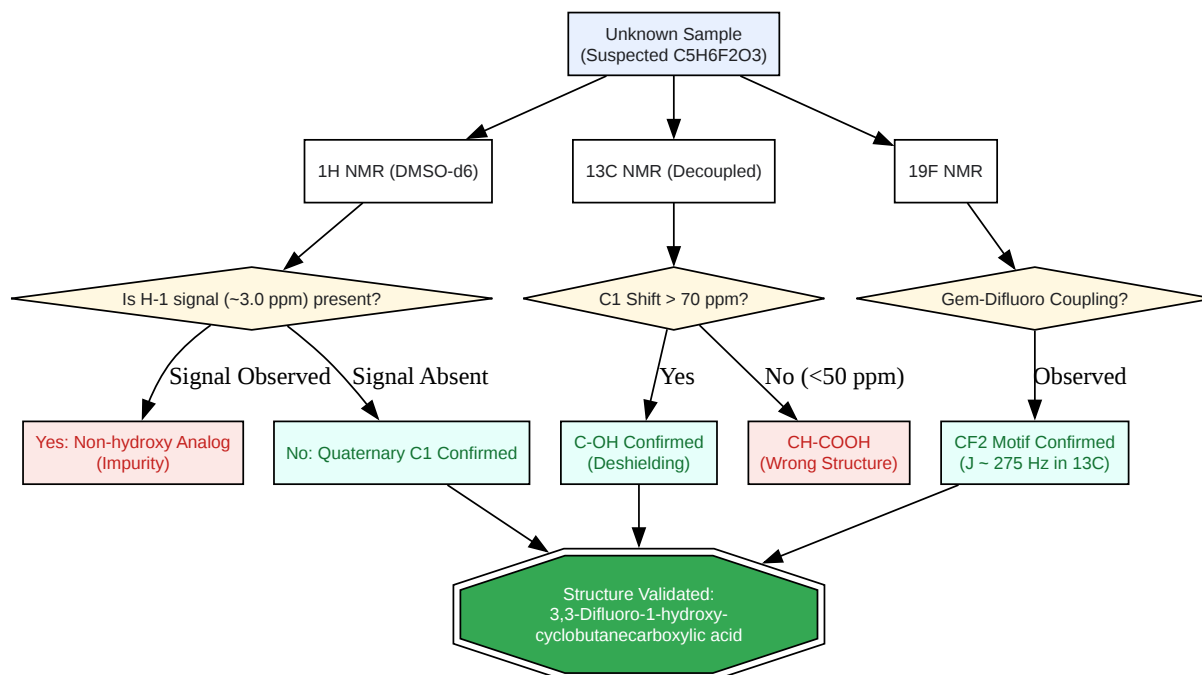
(Deprotonated molecular ion).
- Fragmentation:
 - 107

: Loss of carboxylic acid group (decarboxylation).
 - 87

: Subsequent loss of hydrogen fluoride.

Structural Logic & Elucidation

The following diagram illustrates the logical flow for confirming the structure based on the spectroscopic data provided above.



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Caption: Decision tree for structural validation using NMR data, highlighting the critical discrimination between the hydroxy-target and its protonated precursor.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.

Common Synthetic Route: The compound is typically prepared via the Reformatsky reaction or similar addition of a difluoro-intermediate to a cyclobutanone derivative, or via hydroxylation of the non-hydroxy precursor.

Key Impurities to Monitor:

- Non-hydroxy precursor (CAS 107496-54-8):
 - Detection: Look for a multiplet at 3.0 ppm in NMR.
- Ring-opened byproducts:
 - Detection: Loss of the characteristic cyclobutane ring strain usually shifts methylene protons upfield (ppm) and alters the coupling pattern.

References

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